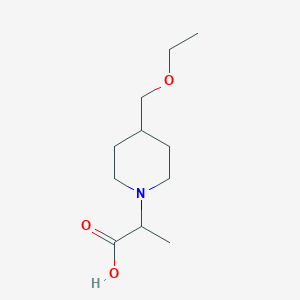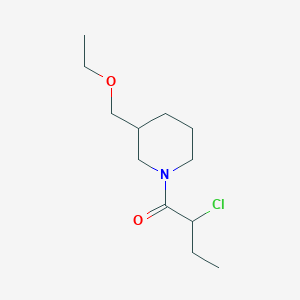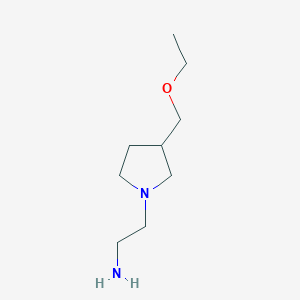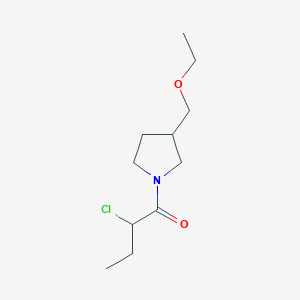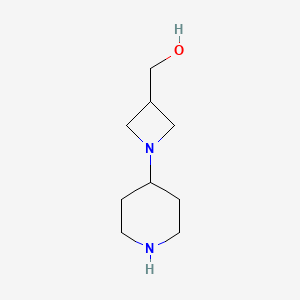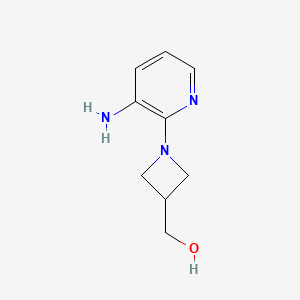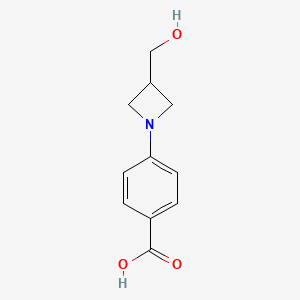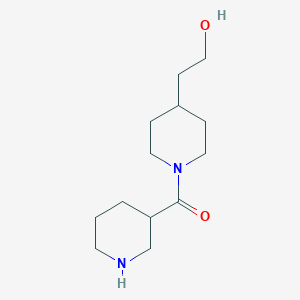
2-氯-3-(2-(甲氧甲基)吡咯烷-1-基)吡嗪
描述
“2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .科学研究应用
杂环化合物合成
研究表明相关吡嗪和吡咯烷衍生物在复杂杂环骨架合成中的实用性。例如,Collins Michael Raymond等人(2010年)的研究概述了合成3-吡啶基-咪唑并[1,2-a]吡啶的方法,展示了氯和乙氧基取代基在中间体形成和环化步骤中的战略应用(Collins Michael Raymond et al., 2010)。这反映了这种氯取代的吡嗪在生成多样化杂环化合物方面的广泛适用性,可能包括“2-氯-3-(2-(甲氧甲基)吡咯烷-1-基)吡嗪”本身的合成途径。
药用中间体
吡嗪衍生物的合成和官能化是制备药用中间体的关键步骤。Puttavva Meti等人(2017年)的工作提供了一个相关例子,他们探索了二吡咯吡嗪(DPP)衍生物的区域选择性合成。他们的工作突出了实现二卤代吡咯吡嗪的选择性氨基化的方法,导致具有有望用于光电应用的优异光学和热性能的化合物(Puttavva Meti et al., 2017)。这强调了吡嗪衍生物在合成具有潜在药用或电子材料应用的化合物中的作用。
作用机制
Mode of Action
- This compound contains a boron atom, which is relevant to its mode of action. The Suzuki–Miyaura coupling is a transition metal-catalyzed carbon–carbon bond-forming reaction. During SM coupling, transmetalation occurs. Formally nucleophilic organic groups (such as boron-containing compounds) transfer from boron to palladium, forming a new Pd–C bond . The compound may form a complex with a palladium catalyst, facilitating the coupling of aryl or heteroaryl boronates with other organic substrates.
生化分析
Biochemical Properties
2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the methoxymethyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially altering enzyme kinetics and substrate affinity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby affecting cell growth and survival.
Molecular Mechanism
The molecular mechanism of 2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. Additionally, the compound may influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or oxidative environments . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it may induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in cardiovascular function . These dosage effects highlight the importance of determining the optimal therapeutic window for the compound in preclinical studies.
Metabolic Pathways
2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain biological activity or be further processed into inactive forms. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in biochemical pathways .
Transport and Distribution
The transport and distribution of 2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, it may localize to specific organelles or compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-3-(2-(methoxymethyl)pyrrolidin-1-yl)pyrazine is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism .
属性
IUPAC Name |
2-chloro-3-[2-(methoxymethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-7-8-3-2-6-14(8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNMEHPHJFPOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)

